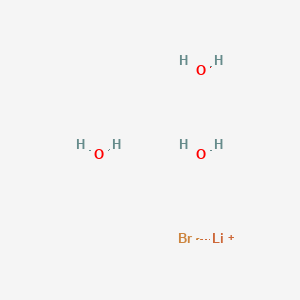
Lithium bromide trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium bromide trihydrate is a chemical compound composed of lithium, bromine, and water molecules. It is known for its hygroscopic properties, meaning it readily absorbs moisture from the air. This compound is commonly used in various industrial applications, including air conditioning systems and as a desiccant.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Reaction with Lithium Carbonate and Hydrobromic Acid:
- Chemical Equation:
Li2CO3+2HBr→2LiBr+H2CO3
- Conditions: This reaction typically occurs in an aqueous medium where lithium carbonate reacts with hydrobromic acid to produce lithium bromide and carbonic acid.
- Chemical Equation:
-
Reaction with Lithium Hydroxide and Hydrogen Bromide:
- Chemical Equation:
LiOH+HBr→LiBr+H2O
- Conditions: This reaction also takes place in an aqueous medium where lithium hydroxide reacts with hydrogen bromide to form lithium bromide and water .
- Chemical Equation:
Industrial Production Methods: Lithium bromide trihydrate is industrially produced by dissolving lithium bromide in water and then crystallizing the trihydrate form. The process involves careful control of temperature and concentration to ensure the formation of the trihydrate crystals.
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions:
- Reaction with Chlorine:
Cl2+2LiBr→Br2+2LiCl
- Reaction with Chlorine:
-
Precipitation Reactions:
- Reaction with Silver Nitrate:
LiBr+AgNO3→LiNO3+AgBr
- Reaction with Silver Nitrate:
Major Products Formed:
- Lithium Chloride (LiCl)
- Bromine (Br2)
- Lithium Nitrate (LiNO3)
- Silver Bromide (AgBr)
Scientific Research Applications
Lithium bromide trihydrate has several scientific research applications:
-
Chemistry:
-
Biology:
- Utilized in the preparation of various biological samples due to its hygroscopic nature, which helps in maintaining a dry environment.
-
Medicine:
-
Industry:
- Commonly used in air conditioning systems as a desiccant to remove moisture from the air.
- Employed in absorption chilling systems along with water .
Mechanism of Action
The mechanism by which lithium bromide trihydrate exerts its effects is primarily through its hygroscopic properties. It absorbs moisture from the environment, making it an effective desiccant. In chemical reactions, lithium bromide acts as a source of bromide ions, which can participate in various substitution and precipitation reactions.
Comparison with Similar Compounds
- Lithium Chloride (LiCl)
- Lithium Iodide (LiI)
- Sodium Bromide (NaBr)
- Potassium Bromide (KBr)
Comparison:
- Hygroscopic Properties: Lithium bromide trihydrate is more hygroscopic compared to lithium chloride and lithium iodide, making it more effective as a desiccant.
- Solubility: Lithium bromide is highly soluble in water, methanol, and ethanol, similar to other lithium halides but more so than sodium and potassium bromides .
- Applications: While lithium chloride and lithium iodide are also used in various industrial applications, this compound’s unique hygroscopic properties make it particularly valuable in air conditioning and absorption chilling systems.
This compound stands out due to its exceptional ability to absorb moisture and its versatility in both chemical and industrial applications.
Properties
CAS No. |
76082-04-7 |
|---|---|
Molecular Formula |
BrH6LiO3 |
Molecular Weight |
140.9 g/mol |
IUPAC Name |
lithium;bromide;trihydrate |
InChI |
InChI=1S/BrH.Li.3H2O/h1H;;3*1H2/q;+1;;;/p-1 |
InChI Key |
ZEXUOJRAFAXBOC-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].O.O.O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















